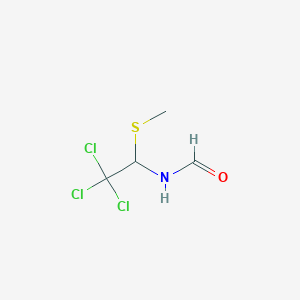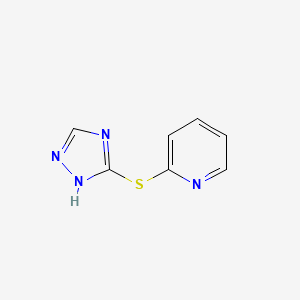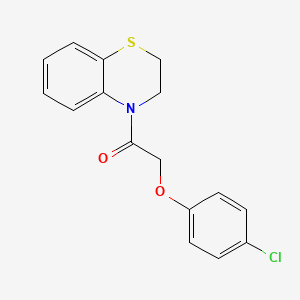
1-Formamido-1-methylthio-2,2,2-trichloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Formamido-1-methylthio-2,2,2-trichloroethane is a chemical compound with the molecular formula C4H6Cl3NOS and a molecular weight of 222.5205 . This compound is known for its unique structure, which includes a formamido group, a methylthio group, and three chlorine atoms attached to an ethane backbone. It has been studied for various applications, particularly in the field of fungicides.
Preparation Methods
The synthesis of 1-Formamido-1-methylthio-2,2,2-trichloroethane involves several steps. One common method includes the reaction of trichloroacetaldehyde with methylthiourea under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at a temperature range of 50-70°C. The product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Formamido-1-methylthio-2,2,2-trichloroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines, forming corresponding substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce amines .
Scientific Research Applications
1-Formamido-1-methylthio-2,2,2-trichloroethane has been extensively studied for its applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has shown potential as a fungicide, displaying moderate to distinct fungitoxic activity against several pathogenic fungi
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: It is used in the formulation of agricultural chemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Formamido-1-methylthio-2,2,2-trichloroethane involves its interaction with fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is facilitated by its ability to form reactive intermediates that interact with membrane lipids and proteins .
Comparison with Similar Compounds
1-Formamido-1-methylthio-2,2,2-trichloroethane can be compared with other similar compounds such as:
- 2-[[2-[[2-formamido-4-(methylthio)-1-oxobutyl]amino]-4-methyl-1-oxopentyl]amino]-3-phenylpropanoic acid
- 2-[[2-formamido-4-(methylthio)-1-oxobutyl]amino]propanoic acid
These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The unique combination of formamido, methylthio, and trichloro groups in this compound contributes to its distinct chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
Molecular Formula |
C4H6Cl3NOS |
|---|---|
Molecular Weight |
222.5 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-methylsulfanylethyl)formamide |
InChI |
InChI=1S/C4H6Cl3NOS/c1-10-3(8-2-9)4(5,6)7/h2-3H,1H3,(H,8,9) |
InChI Key |
YICWOGBXVHJGRI-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C(Cl)(Cl)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B12188823.png)
![6-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12188826.png)

![1-benzyl-N-[bis(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12188834.png)



![ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12188854.png)
![4-[(3-{2-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B12188871.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12188877.png)

![N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine](/img/structure/B12188880.png)

